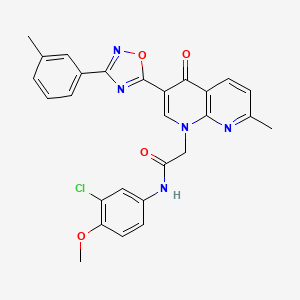

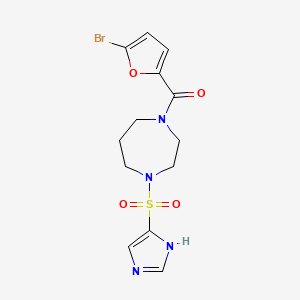

![molecular formula C18H16N2O6S B3014163 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide CAS No. 892855-40-2](/img/structure/B3014163.png)

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide” is a chemical compound with the molecular formula C18H17N3O6S . It’s related to the compound “(1,3-Dioxolo[4,5-f]benzothiazole-6-yl) ammonium・bromide” which has a molecular weight of 275.125 .

Synthesis Analysis

The synthesis of related compounds often involves various stages and reactions. For instance, the synthesis of ethynyl derivatives from 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls was carried out using Sonogashira cross-coupling reactions . The residue from the reaction mixture was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Molecular Structure Analysis

The molecular structure of related compounds can be quite complex. For example, the molecule “(1,3-Dioxolo[4,5-f]benzothiazole-6-yl) ammonium” has a decided structure with a molecular formula of C8H7N[N+]O2S . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be intricate. For instance, new ethynyl derivatives were synthesized from 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls using Sonogashira cross-coupling reactions carried out in two stages .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various methods. For instance, the compound “(1,3-Dioxolo[4,5-f]benzothiazole-6-yl) ammonium・bromide” has a molecular weight of 275.125 .Scientific Research Applications

High-Throughput Screening Assays

This compound’s unique fluorescence features are utilized in high-throughput screening assays for drug discovery. It serves as a robust FLT-based binding assay probe, particularly for acetylpolyamine amidohydrolases from Pseudomonas aeruginosa. This application is crucial for identifying potential inhibitors with high accuracy and minimizing false-positive hits, which is essential in the early stages of drug development .

Anticonvulsant Agents

Derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents. The research indicates that these compounds could serve as leads for the development of new neurotherapeutic agents, showing significant promise in preclinical seizure models .

Optical Sensing

The compound’s derivatives exhibit long fluorescence lifetimes, high photobleaching stability, and large Stokes shifts, making them suitable for optical sensing applications. These properties are beneficial for developing sensors that can detect various biological and chemical substances .

Anti-Seizure Medications

The compound’s framework has been incorporated into the design of [1,3]dioxolo-chromeno[2,3-b]pyridines, which have shown effectiveness as anti-seizure medications. This application is particularly relevant for epilepsy treatment, where there is a continuous need for more effective and less toxic therapeutic options .

Histone Deacetylase Inhibitors

The compound’s fluorescence properties have been exploited to develop FLT-based binding assays for histone deacetylase inhibitors. This application is significant for researching epigenetic modulators, which have implications in cancer therapy and other diseases where histone deacetylase plays a role .

Fluorescent Dye Synthesis

Based on the core structure of this compound, novel fluorescent dyes have been synthesized. These dyes have a wide absorption and emission range, making them ideal for applications in fluorescence microscopy and cellular imaging .

Pharmaceutical Applications

Compounds with similar structures have been used in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents. They also hold potential as HIV protease inhibitors and anti-cancer agents, showcasing the versatility of this compound’s framework in medicinal chemistry .

Biofilm Inhibition

The compound’s analogs have been studied for their ability to inhibit bacterial biofilms. This is particularly important for combating Pseudomonas aeruginosa, a pathogen known for its biofilm formation, which contributes to its resistance against antibiotics and its success as a hospital-acquired infection .

Mechanism of Action

Target of Action

The primary targets of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) . These enzymes are physiologically highly relevant targets in different indication areas .

Mode of Action

The compound interacts with its targets by binding to the highly conserved deacetylase binding domain with Zn 2+ ion at the bottom of the binding pocket . This interaction leads to the inhibition of these enzymes, thereby affecting their function .

Biochemical Pathways

The inhibition of HDACs and APAHs affects the polyamine metabolism . Polyamines are known to interfere with biofilm formation , a major survival strategy of certain pathogens like Pseudomonas aeruginosa .

Pharmacokinetics

The compound is a solid at room temperature , suggesting that it may have good stability

Result of Action

The inhibition of HDACs and APAHs by N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide can lead to changes in cellular processes such as biofilm formation . This could potentially make it a useful compound in the treatment of diseases where these processes play a key role.

Action Environment

The action, efficacy, and stability of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide can be influenced by various environmental factors. For instance, the compound should be stored in a dark place and under an inert atmosphere to maintain its stability. The exact influence of environmental factors on the compound’s action and efficacy would require further investigation.

Future Directions

The future directions for research and development of these compounds can be vast. For instance, some compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against three human cancer cells lines . Therefore, these compounds could be developed as potential antitumor agents .

properties

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6S/c1-22-13-4-9(5-14(23-2)16(13)24-3)17(21)20-18-19-10-6-11-12(26-8-25-11)7-15(10)27-18/h4-7H,8H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJXTAKOTJGRJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

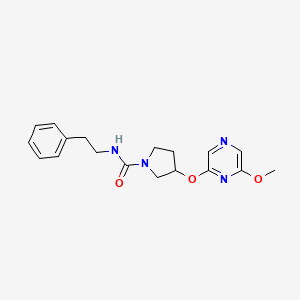

![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)

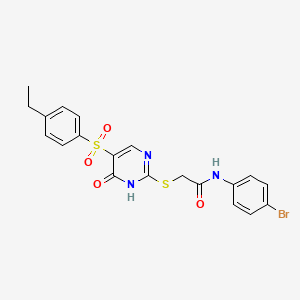

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B3014087.png)

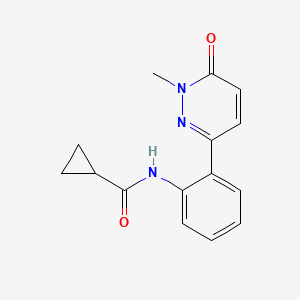

![8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3014088.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)

![3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3014095.png)

![N-[4-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3014099.png)

![2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide](/img/structure/B3014102.png)